Methyl DL-lysinate dihydrochloride
Overview
Description
Methyl DL-lysinate dihydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is often used in research and development settings, particularly in the fields of chemistry and biology .
Scientific Research Applications
Methyl DL-lysinate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the study of protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of cationic surfactants and hydrogels.
Safety and Hazards
In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl DL-lysinate dihydrochloride . In case of accidental ingestion or inhalation, it’s recommended to seek immediate medical attention . For firefighting measures, use dry chemical, carbon dioxide or alcohol-resistant foam .
Mechanism of Action
Target of Action
Methyl DL-lysinate dihydrochloride is a derivative of lysine , an essential amino acid that plays a crucial role in protein synthesis and metabolism. The primary targets of this compound are likely to be the same as those of lysine, which include the proteins and enzymes involved in these processes .
Mode of Action
Lysine is known to act as a site for hydrogen binding and a general base in catalysis . It undergoes common posttranslational modifications such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving lysine. Lysine plays a critical role in protein synthesis and metabolism . It is also involved in the posttranslational modification of certain proteins, marking them for secretion from the cell .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of lysine, given their structural similarity. Lysine is essential for the synthesis of proteins, which are crucial for numerous cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its action and efficacy could be influenced by the pH and ionic strength of its environment, as these factors can affect the ionization state of the compound and its interactions with its targets.
Biochemical Analysis
Cellular Effects
The specific cellular effects of Methyl DL-lysinate dihydrochloride are not well-documented in the literature. Given that it is a derivative of lysine, it may influence cell function through pathways that involve lysine. For example, lysine plays a role in the regulation of gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. As a derivative of lysine, it may exert its effects at the molecular level through interactions with biomolecules that recognize or process lysine residues. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. As a derivative of lysine, it may be involved in metabolic pathways that process lysine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl DL-lysinate dihydrochloride involves several synthetic routes. One common method includes the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to the required group at the ε-position . Another method involves the formaldehyde–formic acid methylation of N α -carbobenzoxy- N ε -benzyl- l -lysine . The direct methylation of N α -Fmoc-lysine using formaldehyde and sodium cyanoborohydride is also a notable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Methyl DL-lysinate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Comparison with Similar Compounds
- Lysine methyl ester dihydrochloride
- Ethyl DL-lysinate dihydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Isoleucine methyl ester hydrochloride
Comparison: Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various research and industrial settings .
Properties
CAS No. |
34015-48-0 |
---|---|
Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI Key |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CCCCN)N.Cl |
34015-48-0 | |
sequence |
K |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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